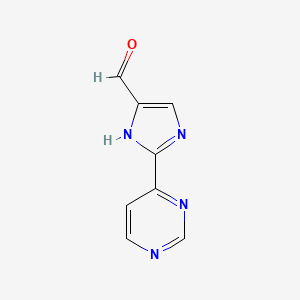
2-(4-Pyrimidinyl)imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyrimidinyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
化学反応の分析
Types of Reactions: 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole or pyrimidine derivatives.
科学的研究の応用
2-(4-Pyrimidinyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins, affecting cellular processes .
類似化合物との比較
- Imidazole-4-carboxaldehyde
- 2-Imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
Comparison: 2-(4-Pyrimidinyl)imidazole-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to other imidazole carboxaldehydes, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research .
特性
分子式 |
C8H6N4O |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
2-pyrimidin-4-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-4-6-3-10-8(12-6)7-1-2-9-5-11-7/h1-5H,(H,10,12) |
InChIキー |
UVAZKJSIZKJTBR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CN=C1C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















